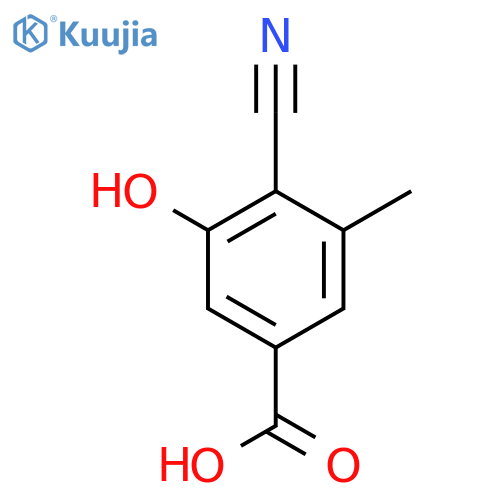

Cas no 1807292-57-4 (4-Cyano-3-hydroxy-5-methylbenzoic acid)

1807292-57-4 structure

商品名:4-Cyano-3-hydroxy-5-methylbenzoic acid

CAS番号:1807292-57-4

MF:C9H7NO3

メガワット:177.156782388687

CID:5003208

4-Cyano-3-hydroxy-5-methylbenzoic acid 化学的及び物理的性質

名前と識別子

-

- 4-Cyano-3-hydroxy-5-methylbenzoic acid

-

- インチ: 1S/C9H7NO3/c1-5-2-6(9(12)13)3-8(11)7(5)4-10/h2-3,11H,1H3,(H,12,13)

- InChIKey: HYZJYLJFCKXWKR-UHFFFAOYSA-N

- ほほえんだ: OC1C=C(C(=O)O)C=C(C)C=1C#N

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 255

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 81.3

4-Cyano-3-hydroxy-5-methylbenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010011961-500mg |

4-Cyano-3-hydroxy-5-methylbenzoic acid |

1807292-57-4 | 97% | 500mg |

$855.75 | 2023-09-03 | |

| Alichem | A010011961-250mg |

4-Cyano-3-hydroxy-5-methylbenzoic acid |

1807292-57-4 | 97% | 250mg |

$484.80 | 2023-09-03 | |

| Alichem | A010011961-1g |

4-Cyano-3-hydroxy-5-methylbenzoic acid |

1807292-57-4 | 97% | 1g |

$1579.40 | 2023-09-03 |

4-Cyano-3-hydroxy-5-methylbenzoic acid 関連文献

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289

-

S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

1807292-57-4 (4-Cyano-3-hydroxy-5-methylbenzoic acid) 関連製品

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量